molecular formula C21H21ClN2O2 B7464617 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide

6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide

Cat. No. B7464617
M. Wt: 368.9 g/mol
InChI Key: OIKLXQMDMFIDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide is a chemical compound that belongs to the quinolone family. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the inhibition of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis and cell death.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacteria and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide in lab experiments is its broad-spectrum antibacterial and antiviral activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its potential use in the treatment of other diseases, such as fungal infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the reaction of 6-chloro-1-ethyl-quinoline-4-carboxylic acid with 4-isopropylphenylhydrazine and phosphorus oxychloride. The resulting product is then treated with N,N-diisopropylethylamine and hydrolyzed with sodium hydroxide to obtain the final product.

Scientific Research Applications

6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-4-24-12-18(20(25)17-11-15(22)7-10-19(17)24)21(26)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKLXQMDMFIDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide

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